molecular formula C7H7F3OS B15275024 2-[2-(Trifluoromethyl)thiophen-3-yl]ethan-1-ol

2-[2-(Trifluoromethyl)thiophen-3-yl]ethan-1-ol

Cat. No.: B15275024
M. Wt: 196.19 g/mol
InChI Key: LLQDWNISDUHJSA-UHFFFAOYSA-N
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Description

2-[2-(Trifluoromethyl)thiophen-3-yl]ethan-1-ol is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The trifluoromethyl group attached to the thiophene ring enhances the compound’s chemical stability and reactivity, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Trifluoromethyl)thiophen-3-yl]ethan-1-ol typically involves the reaction of 2-(Trifluoromethyl)thiophene with ethylene oxide in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of ethylene oxide. The product is then purified by distillation or recrystallization to obtain the desired compound with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is typically purified using industrial-scale distillation or chromatography techniques to achieve the required purity for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Trifluoromethyl)thiophen-3-yl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding thiophene derivative with a reduced functional group.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Formation of 2-[2-(Trifluoromethyl)thiophen-3-yl]ethanal or 2-[2-(Trifluoromethyl)thiophen-3-yl]ethanoic acid.

    Reduction: Formation of 2-[2-(Trifluoromethyl)thiophen-3-yl]ethane.

    Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[2-(Trifluoromethyl)thiophen-3-yl]ethan-1-ol involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(Trifluoromethyl)thiophen-3-yl]ethan-1-ol is unique due to the presence of both the trifluoromethyl group and the hydroxyl group, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and reactivity, while the hydroxyl group allows for further functionalization and derivatization.

Properties

Molecular Formula

C7H7F3OS

Molecular Weight

196.19 g/mol

IUPAC Name

2-[2-(trifluoromethyl)thiophen-3-yl]ethanol

InChI

InChI=1S/C7H7F3OS/c8-7(9,10)6-5(1-3-11)2-4-12-6/h2,4,11H,1,3H2

InChI Key

LLQDWNISDUHJSA-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1CCO)C(F)(F)F

Origin of Product

United States

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